molecular formula C17H16FN3O2 B6345615 2-Amino-5-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354925-57-7

2-Amino-5-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345615
CAS No.: 1354925-57-7
M. Wt: 313.33 g/mol
InChI Key: KAOHLRRBMOCLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS 1354925-57-7) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It features an imidazolone core, a versatile scaffold known for its relevance in drug discovery, substituted with both a 4-fluorophenyl and a 4-methoxyphenylmethyl moiety . The presence of these electron-withdrawing (fluoro) and electron-donating (methoxy) functional groups on the phenyl rings contributes to unique electronic properties, making this compound a valuable intermediate for structure-activity relationship (SAR) studies and the development of novel pharmacophores with improved binding affinity or metabolic stability . Its structural complexity allows for selective modifications, facilitating its use as a precursor for bioactive molecules targeting various receptors or enzymes . Researchers can utilize this compound in diverse derivatization pathways to develop potential therapeutics. This product is listed with a purity of 95% or higher and is available for immediate procurement . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-4-[(4-methoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-23-14-8-2-11(3-9-14)10-17(15(22)20-16(19)21-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOHLRRBMOCLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound's structure is characterized by an imidazole ring, which is known for its diverse biological activities. The presence of fluorine and methoxy groups contributes to its unique properties and enhances its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These results indicate that the compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also shown antimicrobial properties . In vitro studies have assessed its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in preclinical models. Research indicates that it inhibits the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Modulation of Cytokine Production : It alters the secretion of cytokines involved in inflammation.
  • Antibacterial Mechanism : The compound disrupts bacterial cell membrane integrity, leading to cell death.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Breast Cancer Treatment : A study involving MCF7 cells indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis.
  • Bacterial Infections : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, showing promising results in reducing bacterial load.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Imidazole Derivatives

Compound Name Substituent R₁ Substituent R₂ Molecular Weight (g/mol) Melting Point (°C)
2-Amino-5-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one 4-Fluorophenyl 4-Methoxyphenylmethyl 313.33 Not reported
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one 3-Methoxyphenyl Furan-2-ylmethyl 285.30 Not reported
2-((2-Amino-5-(4-methoxyphenyl)-1H-imidazol-4-yl)(4-chlorophenyl)methyl)-... (10J) 4-Methoxyphenyl 4-Chlorophenyl ~530 (estimated) 200–201
2-(Allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole 4-Fluorophenyl 3-Nitrophenyl, Allylthio 355.40 Not reported

Key Observations:

  • Electron-Donating vs.
  • Steric Effects: Bulky substituents like furan-2-ylmethyl (in ) may reduce conformational flexibility compared to the target’s 4-methoxyphenylmethyl group .
  • Melting Points: Derivatives with nitro or halogen substituents (e.g., 10J, 10k) exhibit higher melting points (~200–250°C), likely due to stronger intermolecular interactions .

Structural and Conformational Analysis

  • Planarity and Conformation: The target compound’s dihydroimidazol-4-one core is non-planar, similar to isostructural compounds in , where fluorophenyl groups adopt perpendicular orientations relative to the imidazole plane .
  • Crystallography: Structural characterization of analogs (e.g., ) often employs SHELX software for single-crystal diffraction, a standard in small-molecule crystallography .

Preparation Methods

Optimization Data

The yield of this reaction is highly dependent on solvent and additive selection, as shown in Table 1:

EntrySolventAdditiveTemperature (°C)Yield (%)
6Acetic AcidNone8050
9NeatLiBr7080
10NeatNone7090

Neat conditions without additives provided the highest yield (90%), likely due to reduced side reactions and improved reaction kinetics.

Reductive Cyclization Strategy

A patent by CN105693617A (2014) describes a metal-free reductive cyclization method using trimethylsilyl azide (TMSN₃) to construct 4-imidazole derivatives. Applied to the target compound, this method involves:

  • Precursor Synthesis :

    • Preparation of a propiolamide derivative containing 4-fluorophenyl and 4-methoxyphenyl groups.

  • Cyclization Conditions :

    • Reactants: N-Iodosuccinimide (NIS), TMSN₃, and water in 1,4-dioxane.

    • Temperature: 60–80°C for 8–18 hours.

  • Dehydration Step :

    • Treatment with a dehydration agent (e.g., POCl₃) converts the dihydroimidazole intermediate to the final imidazol-4-one.

Advantages Over Traditional Methods

  • Metal-Free : Eliminates need for transition-metal catalysts, simplifying purification.

  • Tandem Reactions : Combines cyclization and intramolecular oxygen transfer in one step.

Structural and Spectroscopic Validation

Post-synthesis characterization is critical to confirm the integrity of the target compound. Key analytical data from analogous compounds include:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆) : Signals at δ 3.74 ppm (CH₂–CO) and δ 3.91 ppm (CH₂imidazole).

    • ¹³C NMR : Peaks at δ 166.37 ppm (C=O) and δ 158.46 ppm (imidazole C=N).

  • Infrared Spectroscopy (IR) :

    • Stretching vibrations at 3387 cm⁻¹ (N–H) and 1722 cm⁻¹ (C=O).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 329.8 (calculated for C₁₇H₁₆FN₃O₂).

Comparative Analysis of Synthetic Routes

ParameterMulti-Component ReactionReductive Cyclization
Yield90%45–80%
Reaction Time2 hours8–18 hours
Catalyst RequiredNoNo
ScalabilityHighModerate
Purification ComplexityLowModerate

The multi-component reaction offers superior yield and shorter reaction time, making it preferable for laboratory-scale synthesis. In contrast, reductive cyclization provides a metal-free alternative suitable for industrial applications .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-5-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted aldehydes and amines. For example, analogous imidazole derivatives are synthesized via acid-catalyzed cyclization of aldehydes (e.g., 4-methoxybenzaldehyde) with amines, followed by functionalization of the fluorophenyl group. Reaction conditions (temperature, solvent choice, and time) must be tightly controlled to optimize yield and purity. Post-synthesis purification often employs column chromatography, and characterization uses NMR and HPLC for structural validation .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and dihedral angles between aromatic rings. For example, SC-XRD analysis of a related imidazole derivative revealed dihedral angles of 12.65°–84.15° between substituents, stabilized by weak hydrogen bonds (C–H···F/N). Complementary techniques like FTIR and 1^1H/13^{13}C NMR are used to verify functional groups and regiochemistry .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%), while elemental analysis (EA) confirms stoichiometry. Mass spectrometry (MS) and 1^1H NMR integration ratios validate molecular weight and substituent ratios. For example, EA of similar compounds showed <0.5% deviation from theoretical values .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-fluoro vs. 4-methoxy) influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Computational studies (DFT) and Hammett σ constants predict electron-withdrawing groups (e.g., -F) increase electrophilicity at the imidazolone ring, enhancing interactions with biological targets. Conversely, 4-methoxy groups donate electron density, altering solubility and binding kinetics. Comparative assays with analogs (e.g., 4-chlorophenyl or nitro-substituted imidazoles) reveal structure-activity relationships (SAR) .

Q. What experimental designs are recommended for assessing biological activity in vitro?

  • Methodological Answer : Use randomized block designs with split-plot arrangements to control variables (e.g., cell line variability). For enzyme inhibition assays (e.g., p38 MAP kinase), IC50_{50} values are determined via dose-response curves (0.1–100 µM) in triplicate. Include positive controls (e.g., SB 202190) and validate results with Western blotting for phosphorylated targets .

Q. How can conflicting data on the compound’s environmental stability be resolved?

  • Methodological Answer : Conduct abiotic degradation studies under controlled conditions (pH, UV exposure) using LC-MS to track decomposition products. Compare hydrolysis rates in freshwater vs. saline media to assess halide effects. For biotic studies, use soil microcosms with LC-MS/MS quantification. Statistical tools (ANOVA, Tukey’s HSD) identify significant degradation pathways .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodological Answer : Optimize microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) to reduce side reactions. Solvent screening (polar aprotic solvents like DMF improve cyclization efficiency) and catalyst selection (e.g., p-toluenesulfonic acid vs. Lewis acids) enhance regioselectivity. Pilot-scale trials (1–5 kg batches) with inline PAT (process analytical technology) ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.